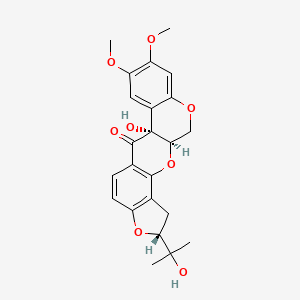

12a-Hydroxydalpanol

Description

Structure

3D Structure

Properties

CAS No. |

85042-77-9 |

|---|---|

Molecular Formula |

C23H24O8 |

Molecular Weight |

428.4 g/mol |

IUPAC Name |

(1R,6R,13R)-13-hydroxy-6-(2-hydroxypropan-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |

InChI |

InChI=1S/C23H24O8/c1-22(2,25)18-7-12-14(30-18)6-5-11-20(12)31-19-10-29-15-9-17(28-4)16(27-3)8-13(15)23(19,26)21(11)24/h5-6,8-9,18-19,25-26H,7,10H2,1-4H3/t18-,19-,23-/m1/s1 |

InChI Key |

NSFCLBVWJYYZMR-DNVFCKCGSA-N |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)O |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O |

Synonyms |

1',2'-dihydro-2',6-dihydroxyrotenone DH-2,6-OH-rotenone |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Bioenergetic Disruption: A Technical Guide to the Mechanism of Action of 12a-Hydroxydalpanol

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct experimental evidence on the mechanism of action of 12a-Hydroxydalpanol is not extensively available in the public domain. This document synthesizes information based on the well-established mechanism of action of structurally related rotenoid compounds, which are known inhibitors of mitochondrial complex I. It is presumed that this compound shares this primary mechanism.

Executive Summary

This compound, a member of the rotenoid family of natural products, is postulated to exert its biological effects primarily through the inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This action disrupts the electron transport chain, leading to impaired ATP synthesis, elevated production of reactive oxygen species (ROS), and the induction of downstream cellular stress pathways, ultimately culminating in apoptosis. This guide provides a detailed technical overview of this proposed mechanism, supported by comparative quantitative data from related compounds, comprehensive experimental protocols for assessing mitochondrial function, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of rotenoids, and by extension this compound, is the first and largest enzyme complex of the mitochondrial electron transport chain, Complex I.

2.1 Disruption of the Electron Transport Chain:

This compound is believed to bind to a subunit of Complex I, interfering with the transfer of electrons from NADH to ubiquinone. This inhibition creates a bottleneck in the electron transport chain, leading to several critical downstream consequences.[1][2][3][4]

2.2 Impaired ATP Synthesis:

The blockage of electron flow at Complex I prevents the pumping of protons across the inner mitochondrial membrane by this complex. This diminishes the proton-motive force required by ATP synthase (Complex V) to produce ATP, the primary energy currency of the cell. The resulting energy deficit can lead to cellular dysfunction and, in energy-demanding cells, rapid cell death.[1][2]

2.3 Increased Reactive Oxygen Species (ROS) Production:

The inhibition of Complex I leads to a backup of electrons within the complex. This increases the likelihood of electrons being prematurely transferred to molecular oxygen, generating superoxide (B77818) anions (O₂⁻) and subsequently other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[1][5] This surge in mitochondrial ROS can induce oxidative stress, causing damage to mitochondrial DNA, proteins, and lipids, and triggering apoptosis.[5]

2.4 Induction of Apoptosis:

The combination of ATP depletion and oxidative stress can activate intrinsic apoptotic pathways. This can involve the p38 and JNK MAP kinase pathways, leading to the activation of caspases and programmed cell death.[1]

Quantitative Data: Comparative Inhibitory Potency

| Compound | Target | Assay System | IC50 Value | Reference |

| Rotenone (B1679576) | Mitochondrial Complex I | Bovine heart mitochondria | 6.9 nM | [1] |

| Rotenone | Mitochondrial Complex I | SH-SY5Y cells | 25 nM | [2] |

| Rotenone | Mitochondrial Complex I | E14 mesencephalic cultures | 0.1 nM - 100 nM (system dependent) | [3] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway affected by this compound and a logical workflow for its investigation.

Caption: Mechanism of this compound-induced apoptosis.

Caption: Experimental workflow for Complex I inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of compounds like this compound on mitochondrial complex I.

5.1 Mitochondrial Complex I Activity Spectrophotometric Assay:

This protocol is adapted from established methods for measuring NADH:ubiquinone oxidoreductase activity.

-

Objective: To determine the specific activity of mitochondrial complex I by measuring the rate of NADH oxidation.

-

Materials:

-

Isolated mitochondria

-

Complex I Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)

-

NADH solution (freshly prepared)

-

Decylubiquinone

-

Rotenone (Complex I inhibitor)

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

-

Procedure:

-

Isolate mitochondria from the desired tissue or cell line using a standard differential centrifugation protocol.

-

Determine the protein concentration of the mitochondrial preparation using a Bradford or BCA assay.

-

Prepare the reaction mixture in a cuvette containing Complex I Assay Buffer and decylubiquinone.

-

For the inhibited control, add rotenone to a final concentration sufficient to fully inhibit Complex I (e.g., 2 µM).

-

Add a standardized amount of mitochondrial protein (e.g., 20-50 µg) to the cuvette and mix gently.

-

Initiate the reaction by adding NADH to a final concentration of approximately 100-200 µM.

-

Immediately begin recording the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes).

-

Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance curve).

-

The specific Complex I activity is the difference between the rate in the absence and presence of rotenone.

-

5.2 Cellular Oxygen Consumption Rate (OCR) Assay:

This protocol utilizes extracellular flux analysis to measure the effect of an inhibitor on mitochondrial respiration in intact cells.

-

Objective: To assess the impact of this compound on the oxygen consumption rate as a measure of mitochondrial function.

-

Materials:

-

Adherent cells cultured in a Seahorse XF cell culture microplate

-

Seahorse XF Analyzer

-

Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

-

This compound (or other test compound)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone and Antimycin A (Complex I and III inhibitors)

-

-

Procedure:

-

Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

-

Hydrate the sensor cartridge of the Seahorse XF Analyzer.

-

Replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator for 1 hour.

-

Load the injector ports of the sensor cartridge with the test compound and control inhibitors (oligomycin, FCCP, rotenone/antimycin A).

-

Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

-

The instrument will measure the basal oxygen consumption rate (OCR).

-

The test compound (this compound) is injected, and the subsequent change in OCR is measured to determine its inhibitory effect.

-

Sequential injections of oligomycin, FCCP, and rotenone/antimycin A are performed to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

-

5.3 IC50 Determination Protocol:

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound on mitochondrial complex I activity.

-

Objective: To quantify the potency of this compound as a Complex I inhibitor.

-

Procedure:

-

Perform the Mitochondrial Complex I Activity Spectrophotometric Assay as described in section 5.1.

-

Prepare a serial dilution of this compound in the assay buffer.

-

Run the assay with each concentration of the inhibitor.

-

Calculate the percentage of inhibition for each concentration relative to a vehicle control (0% inhibition) and a fully inhibited control with rotenone (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

The IC50 is the concentration of the inhibitor that produces 50% inhibition of Complex I activity.

-

Conclusion

References

- 1. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial complex activity assays [protocols.io]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]

- 5. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 12a-Hydroxydalpanol: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Immediate Release

This technical guide provides an in-depth overview of the discovery, natural sourcing, and preliminary biological evaluation of 12a-Hydroxydalpanol, a complex limonoid natural product. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a consolidated resource on the existing knowledge of this compound.

Discovery and Primary Sourcing

This compound, also known as 12α-Hydroxyevodol, was first isolated and identified by a team of Japanese scientists led by Tohru Sugimoto in 1988. The discovery was the result of phytochemical investigations into the constituents of the fruit of Evodia rutaecarpa BENTHAM (family Rutaceae), a plant used in traditional medicine.[1][2] This plant, now also known by its synonym Tetradium ruticarpum, remains the sole reported natural source of this compound. The compound is a member of the limonoid class of highly oxygenated triterpenoid (B12794562) secondary metabolites.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₁₀ | ChemicalBook |

| Molecular Weight | 500.5 g/mol | ChemicalBook |

| CAS Number | 120722-04-5 | ChemicalBook |

| Appearance | Amorphous solid | Sugimoto et al., 1988 |

| Optical Rotation | [α]D²⁰ -114.0° (c=0.48, MeOH) | Sugimoto et al., 1988 |

| Predicted Boiling Point | 780.6 ± 60.0 °C | ChemicalBook |

| Predicted Density | 1.53 ± 0.1 g/cm³ | ChemicalBook |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |

Experimental Protocols

Isolation of this compound

The following is a generalized experimental protocol for the isolation of this compound from the fruit of Evodia rutaecarpa, based on the original discovery and standard phytochemical techniques.

Caption: Generalized workflow for the isolation of this compound.

-

Extraction: The dried and powdered fruits of Evodia rutaecarpa are subjected to exhaustive extraction with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

Solvent Partitioning: The crude extract is suspended in 90% aqueous methanol and partitioned against n-hexane to remove highly lipophilic compounds such as fats and sterols. The aqueous methanol layer, containing the more polar limonoids, is collected and concentrated.

-

Silica Gel Column Chromatography: The concentrated methanol-soluble fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC), with visualization using Ehrlich's reagent, which gives a characteristic color reaction with the furan (B31954) ring present in limonoids.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water gradient. This final step yields the pure, amorphous solid of this compound.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were used to establish the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the molecular formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provided information about the functional groups present in the molecule.

Biological Activity and Potential Signaling Pathways

Research into the biological activity of this compound is still in its early stages. However, studies on other limonoids isolated from Evodia rutaecarpa and other plant species suggest a potential role as an anti-inflammatory agent.

Anti-inflammatory Activity

The primary reported biological activity of compounds structurally related to this compound is the inhibition of nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages. Overproduction of NO is a key feature of inflammatory processes. While specific IC₅₀ values for this compound are not yet published, other limonoids from the same plant have demonstrated potent inhibitory effects.

Postulated Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many natural products, including limonoids, are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway.

Caption: Hypothesized mechanism of anti-inflammatory action of this compound.

Future Directions

This compound represents an intriguing natural product with potential therapeutic applications. Further research is warranted in the following areas:

-

Total Synthesis: The development of a total synthesis route would provide a reliable source of the compound for further biological studies and enable the creation of analogs for structure-activity relationship (SAR) studies.

-

Comprehensive Biological Screening: A broader evaluation of its bioactivity against a range of therapeutic targets is needed to uncover its full pharmacological potential.

-

Mechanism of Action Studies: Detailed molecular studies are required to confirm its effect on the NF-κB pathway and to identify its specific molecular targets.

-

Pharmacokinetic Profiling: Investigation of its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for any future drug development efforts.

This document serves as a foundational resource for the scientific community, and it is anticipated that further research will continue to elucidate the chemical and biological properties of this fascinating limonoid.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Anti-inflammatory principles from the fruits of Evodia rutaecarpa and their cellular action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The active ingredient of Evodia rutaecarpa reduces inflammation in knee osteoarthritis rats through blocking calcium influx and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 12a-Hydroxydalpanol in Amorpha fruticosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 12a-Hydroxydalpanol, a significant rotenoid found in Amorpha fruticosa. Rotenoids, a class of isoflavonoids, are of considerable interest due to their diverse biological activities. This document details the proposed enzymatic steps leading to the formation of this compound, summarizing the current state of knowledge derived from biochemical studies. It includes a compilation of available quantitative data on related metabolites, detailed experimental protocols for the extraction and analysis of these compounds, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Amorpha fruticosa, commonly known as desert false indigo, is a leguminous shrub that is a rich source of a diverse array of secondary metabolites, most notably isoflavonoids and their derivatives, the rotenoids[1]. Among these, this compound is a key intermediate in the biosynthesis of more complex rotenoids such as amorphigenin (B1666014). The core structure of these compounds originates from the general phenylpropanoid pathway, which is well-established in leguminous plants[2][3]. This guide focuses on the specific post-isoflavone stages of biosynthesis that lead to the formation of this compound in Amorpha fruticosa. Understanding this pathway is crucial for the potential biotechnological production of these bioactive molecules for pharmaceutical and other applications.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the core isoflavonoid (B1168493) skeleton. The pathway can be broadly divided into the formation of the isoflavone (B191592) precursor, its conversion to the rotenoid backbone, and subsequent specific modifications.

From Phenylalanine to the Isoflavone Core

The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) leads to the formation of p-coumaroyl-CoA[2][3]. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to produce a chalcone. Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of the chalcone into a flavanone (B1672756).

A key branching point for isoflavonoid biosynthesis is the conversion of the flavanone to an isoflavone. This reaction is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme (CYP93C) that mediates a 1,2-aryl migration of the B-ring from C2 to C3 of the heterocyclic C-ring[4][5]. Subsequent enzymatic modifications, including hydroxylation and methylation, lead to specific isoflavone intermediates. In the context of rotenoid biosynthesis in Amorpha fruticosa, a key isoflavone precursor has been identified as 7-hydroxy-2',4',5'-trimethoxyisoflavone[4].

Formation of the Rotenoid Skeleton and Dalpanol (B1220046)

The transformation from an isoflavone to the characteristic five-ring rotenoid structure involves a series of complex reactions. A crucial intermediate in this process is 9-demethylmunduserone, which has been shown to be a good precursor for amorphigenin in A. fruticosa[4]. The formation of the E-ring of the rotenoid skeleton is a critical step.

Subsequent steps involve prenylation, epoxidation, and cyclization to form dalpanol[4]. Dalpanol is a pivotal intermediate in the biosynthesis of various rotenoids.

The 12a-Hydroxylation Step: Formation of this compound

The final step in the formation of this compound is the hydroxylation of dalpanol at the 12a position. While the specific enzyme responsible for this reaction in Amorpha fruticosa has not yet been definitively isolated and characterized, it is strongly presumed to be a cytochrome P450 monooxygenase . This class of enzymes is well-known for catalyzing highly specific hydroxylation reactions in the biosynthesis of a wide range of plant secondary metabolites, including isoflavonoids[6][7][8].

Biochemical studies on the biosynthesis of amorphigenin, a downstream product of this compound, have provided indirect evidence for this hydroxylation step occurring at the dalpanol stage. It was observed that 12a-hydroxyamorphigenin is a natural product in A. fruticosa seedlings, but its specific activity suggests it does not arise from the direct hydroxylation of amorphigenin[4]. This finding strongly supports the hypothesis that 12a-hydroxylation is an earlier event in the pathway, with the conversion of dalpanol to this compound being the most logical step.

The proposed reaction is as follows:

Dalpanol + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

This reaction would be catalyzed by a putative Dalpanol 12a-hydroxylase (a Cytochrome P450 enzyme) .

Quantitative Data

Quantitative data on the intermediates of the this compound biosynthetic pathway in Amorpha fruticosa is scarce in the literature. However, the relative abundance of some key rotenoids has been reported.

| Compound | Plant Part | Relative Abundance (% of isolated compounds) | Reference |

| This compound | Aerial parts, Seeds | 0.13 | [9] |

| Dalpanol | Fruits | 0.02 | [9] |

| Amorphigenin | Seeds | Not specified | [4] |

| Tephrosin | Leaves | Not specified | [10] |

Note: The presented values are indicative of the presence and relative amounts of these compounds in different parts of the plant and may vary depending on the developmental stage, environmental conditions, and extraction methods.

Experimental Protocols

This section provides an overview of the methodologies used for the extraction, isolation, and analysis of rotenoids from Amorpha fruticosa.

Extraction of Rotenoids

Objective: To extract a broad range of isoflavonoids, including rotenoids, from plant material.

Protocol:

-

Plant Material Preparation: Air-dry the plant material (e.g., seeds, leaves, roots) at room temperature and grind it into a fine powder.

-

Solvent Extraction:

-

Maceration: Macerate the powdered plant material in methanol (B129727) or acetone (B3395972) at room temperature for 24-72 hours. Repeat the extraction process three times to ensure exhaustive extraction[11].

-

Soxhlet Extraction: For a more efficient extraction, utilize a Soxhlet apparatus with methanol or acetone as the solvent.

-

Ultrasonic-Assisted Extraction: This method can enhance extraction efficiency and reduce extraction time. A typical protocol involves using a solid/liquid ratio of 1:50 (g/mL) with 50% ethanol (B145695) and an ultrasonic power of around 300 W for multiple extraction cycles[9].

-

-

Solvent Removal: Concentrate the resulting extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Protocol:

-

Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) over silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and methanol) to separate the extract into fractions with different polarities.

-

Column Chromatography: Further purify the fractions containing rotenoids using open column chromatography on silica gel or Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Use preparative or semi-preparative HPLC with a C18 column for the final purification of this compound. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water.

Analytical Methods

Objective: To identify and quantify this compound and other related rotenoids.

Protocol:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol/water or acetonitrile/water.

-

Detection: Diode Array Detector (DAD) or UV detector at a wavelength of around 285 nm for rotenoids.

-

-

Mass Spectrometry (MS): Couple HPLC to a mass spectrometer (LC-MS) for accurate mass determination and structural elucidation. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly useful for determining the molecular formula[12].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure of the isolated compounds.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Amorpha fruticosa.

Experimental Workflow for Isolation and Analysis

References

- 1. Anticholinesterase Activity of Methanolic Extract of Amorpha fruticosa Flowers and Isolation of Rotenoids and Putrescine and Spermidine Derivatives [mdpi.com]

- 2. Biosynthesis of Carotenoids in Plants: Enzymes and Color - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of rotenoids by Amorpha fruticosa: sequence, specificity, and stereochemistry in the development of the hemiterpenoid segment - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Determination of In Vitro and In Vivo Activities of Plant Carotenoid Cleavage Oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the mechanism of bile acid inhibition of rat sterol 12alpha-hydroxylase gene (CYP8B1) transcription: roles of alpha-fetoprotein transcription factor and hepatocyte nuclear factor 4alpha. · NEOMED Bibliography Database [neomed.omeka.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Amorpha fruticosa – A Noxious Invasive Alien Plant in Europe or a Medicinal Plant against Metabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of bioactive constituents from the leaves of Amorpha fruticosa L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytokine regulation of human sterol 12alpha-hydroxylase (CYP8B1) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic rotenoid glycosides from the seeds of Amorpha fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 12a-Hydroxydalpanol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 12a-Hydroxydalpanol, a natural rotenoid with cytotoxic properties. The information is compiled from scientific literature to support research and development efforts in oncology and related fields.

Chemical Structure and Identification

This compound is a member of the rotenoid class of isoflavonoids. Its chemical structure has been elucidated through spectral data.

Chemical Structure:

(A 2D chemical structure image of this compound should be displayed here. As a text-based AI, I cannot generate an image directly. The structure can be found in the cited literature, specifically in the work by Li et al., 1993.)

Key Identifiers:

-

IUPAC Name: (2R,6aS,12aS)-2-(1-hydroxy-1-methylethyl)-8,9-dimethoxy-1,2,6,6a,12,12a-hexahydrochromeno[3,4-b]furo[2,3-h]chromen-6-one

-

CAS Number: 85042-77-9

-

Molecular Formula: C₂₃H₂₄O₈

Physicochemical and Biological Properties

A summary of the known physicochemical and biological properties of this compound is presented in the tables below. While experimental physical data is limited in the public domain, computed properties provide valuable estimates.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 444.4 g/mol | (Calculated) |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| logP (Octanol-Water Partition Coefficient) | 2.00 | (Computed) |

| Hydrogen Bond Donors | 2 | (Computed) |

| Hydrogen Bond Acceptors | 8 | (Computed) |

| Rotatable Bonds | 3 | (Computed) |

Table 2: Biological Properties

| Property | Description | Source(s) |

| Natural Source | Isolated from the chloroform (B151607) extract of Amorpha fruticosa (False Indigo Bush).[1] | [1][2] |

| Compound Class | Rotenoid Isoflavonoid | [1] |

| Biological Activity | Cytotoxic agent; inhibits tumor cell proliferation. | [1] |

| Cell Line Activity | A549, HCT-8, KB, P388, RPMI-7951, TE-671 |

Mechanism of Action: Inhibition of Mitochondrial Complex I

While the specific signaling pathways of this compound are not extensively detailed in the literature, the primary mechanism of action for cytotoxic rotenoids is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which can trigger apoptotic cell death.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound from its natural source and the evaluation of its cytotoxic activity, based on the procedures described for rotenoids in the cited literature.

Isolation of this compound from Amorpha fruticosa

The isolation protocol for this compound is based on the methods reported by Li et al. (1993).

Workflow for Isolation:

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Plant Material Preparation: The aerial parts of Amorpha fruticosa are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with chloroform (CHCl₃) at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

-

Concentration: The resulting chloroform extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on a silica (B1680970) gel column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection: Fractions of the eluate are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

-

Purification: Fractions containing this compound are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound is evaluated against a panel of human tumor cell lines. The following is a general protocol based on standard colorimetric assays like the MTT or sulforhodamine B (SRB) assay, as would have been employed in the early 1990s for such screenings.

Workflow for Cytotoxicity Assay:

References

The Cytotoxic Potential of 12a-Hydroxydalpanol: A Framework for Investigation

Disclaimer: As of the latest literature review, specific data on the cytotoxic activity of 12a-Hydroxydalpanol in tumor cells is not available. This guide therefore provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of novel natural products, such as this compound, as cytotoxic agents. The methodologies and pathways described are based on established practices in the field of natural product-based cancer research.

Quantitative Assessment of Cytotoxicity

A primary step in evaluating a novel compound is to determine its cytotoxic and antiproliferative effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. It is crucial to include a non-cancerous cell line to assess the therapeutic index, a measure of the compound's selectivity for cancer cells.

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h | Therapeutic Index (TI) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Calculated |

| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Calculated |

| A549 | Lung Carcinoma | Data to be determined | Calculated |

| HeLa | Cervical Adenocarcinoma | Data to be determined | Calculated |

| HEK293 | Normal Human Kidney | Data to be determined | N/A |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. Below are standard methodologies for assessing cytotoxicity and elucidating the mechanism of action.

Cell Viability and Proliferation Assays

Several assays can be employed to measure the effect of a compound on cell viability and proliferation.[1][2][3]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[3]

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

SRB (Sulphorhodamine B) Assay: This assay is based on the measurement of cellular protein content.

-

Following treatment with the compound, fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.

-

Wash the plates five times with deionized water and air dry.

-

Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm.

-

-

Clonogenic Assay: This assay assesses the long-term effect of a compound on the ability of a single cell to form a colony.[4]

-

Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

-

Treat with this compound for 24 hours.

-

Remove the drug-containing medium and incubate the cells in fresh medium for 10-14 days, allowing colonies to form.

-

Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

Apoptosis Assays

To determine if cytotoxicity is mediated by apoptosis, several assays can be performed.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

-

Caspase Activity Assay: The activation of caspases is a hallmark of apoptosis.[5]

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

Incubate the cell lysate with a fluorogenic or colorimetric substrate specific for caspases (e.g., Caspase-3, -8, -9).

-

Measure the fluorescence or absorbance to quantify caspase activity.

-

-

Western Blot Analysis: This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

-

Extract total protein from treated and untreated cells.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins such as Bcl-2, Bax, cleaved PARP, and caspases.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Visualizing a Potential Mechanism of Action

Understanding the signaling pathways through which a compound exerts its cytotoxic effects is crucial for drug development. The diagrams below illustrate common apoptotic pathways that could be investigated for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic activity of 3,3',4,4',5,5'-hexahydroxystilbene against breast cancer cells is mediated by induction of p53 and downregulation of mitochondrial superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and apoptosis-inducing activity of bisphenol A and hydroquinone in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Early-Stage Research of 12a-Hydroxydalpanol's Biological Activity

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly accessible scientific literature and databases, it has been determined that there is a significant scarcity of early-stage research on the biological activity of 12a-Hydroxydalpanol . No substantial studies detailing its anti-cancer, anti-inflammatory, antimicrobial, or other pharmacological effects, complete with quantitative data and detailed experimental protocols, are currently available in the public domain.

The information found is primarily limited to chemical and supplier databases, which provide basic physical and chemical properties but do not offer insights into its biological interactions or potential therapeutic applications.

Consequently, the core requirements for this technical guide—including the presentation of quantitative data in structured tables, detailed experimental methodologies, and the visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research.

This lack of available data presents a unique opportunity for novel research in the field. The scientific community is encouraged to explore the potential biological activities of this compound, which could lead to new discoveries in pharmacology and drug development.

We will continue to monitor for any emerging research on this compound and will update this guide accordingly as new information becomes available. Researchers who may have unpublished or proprietary data on this compound are encouraged to publish their findings to advance collective scientific understanding.

Spectroscopic data (NMR, MS) for 12a-Hydroxydalpanol

An in-depth analysis of the spectroscopic data for 12a-Hydroxydalpanol, a significant cytotoxic agent, is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complete with detailed experimental protocols and data presented in a clear, tabular format for ease of comparison.

Spectroscopic Data of this compound

The structural confirmation of this compound, a rotenoid isolated from plants of the Amorpha fruticosa species, relies heavily on one-dimensional and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry. Rotenoids are a class of isoflavonoids known for their diverse biological activities. The addition of a hydroxyl group at the 12a position significantly influences the molecule's bioactivity, making precise structural data crucial for further research and development.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of this compound, which is essential for determining its molecular formula.

| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Molecular Formula |

| [M+H]⁺ | 429.1444 | 429.1442 | C₂₃H₂₅O₈ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. The data presented below is typically acquired in deuterated chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD) at a specific frequency, which should always be reported with the data.

¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 6.75 | s | |

| 4 | 6.45 | s | |

| 6a | 4.60 | d | 12.5 |

| 6e | 4.15 | dd | 12.5, 3.0 |

| 1' | 4.95 | m | |

| 2',3'-OCH₃ | 3.75 | s | |

| 2',3'-OCH₃ | 3.80 | s | |

| 4'-H | 6.60 | d | 8.5 |

| 5'-H | 6.50 | d | 8.5 |

| 7'-CH₃ | 1.75 | s | |

| 8'-CH₃ | 1.80 | s |

¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 110.0 |

| 1a | 158.0 |

| 2,3-OCH₃ | 56.0, 56.5 |

| 4 | 101.5 |

| 4a | 151.0 |

| 5a | 113.0 |

| 6 | 68.0 |

| 6a | 45.0 |

| 12 | 192.0 |

| 12a | 91.0 |

| 1' | 78.0 |

| 2' | 115.0 |

| 3' | 145.0 |

| 4' | 118.0 |

| 5' | 125.0 |

| 6' | 132.0 |

| 7' | 18.0 |

| 8' | 25.0 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. Below are the generalized methodologies for the key experiments.

Sample Preparation

-

Isolation : this compound is typically isolated from the roots or seeds of Amorpha fruticosa using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC).

-

Purity Assessment : The purity of the isolated compound is assessed by analytical HPLC and NMR spectroscopy.

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Method : The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

NMR Spectroscopy

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

Data Acquisition : Standard pulse sequences are used to acquire ¹H, ¹³C, and two-dimensional correlation spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.

Potential Therapeutic Targets of 12a-Hydroxydalpanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12a-Hydroxydalpanol, a rotenoid isolated from Amorpha fruticosa, has been identified as a compound with cytotoxic properties, suggesting its potential as a therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound and related rotenoids, focusing on their cytotoxic effects and potential mechanisms of action. Due to the limited availability of specific quantitative data for this compound, this document leverages data from structurally similar rotenoids and extracts from Amorpha fruticosa to infer potential therapeutic targets and guide future research. This guide includes available quantitative data on related compounds, detailed experimental protocols for assessing cytotoxicity, and visualizations of putative signaling pathways.

Introduction

Amorpha fruticosa, commonly known as desert false indigo, is a plant rich in a variety of secondary metabolites, including a significant class of compounds known as rotenoids.[1][2] Rotenoids, including this compound, are a group of isoflavonoids characterized by a common tetracyclic ring system.[3] Historically, rotenoids have been recognized for their insecticidal properties, but recent research has increasingly focused on their potential pharmacological activities, including antitumor effects.[1][4]

Several studies have demonstrated the cytotoxic potential of extracts and isolated compounds from Amorpha fruticosa against various cancer cell lines. This compound has been identified as one of the cytotoxic constituents of this plant. While the precise mechanisms and quantitative potency of this compound are not yet fully elucidated in publicly available literature, the broader family of rotenoids is known to exert cytotoxic effects through various mechanisms, most notably the inhibition of mitochondrial complex I, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis. This guide aims to synthesize the available information on this compound and related compounds to delineate potential therapeutic targets and provide a framework for future investigation.

Quantitative Data on Cytotoxic Activity of Rotenoids and Amorpha fruticosa Extracts

While specific IC50 or ED50 values for this compound are not detailed in the reviewed literature, data for other rotenoids isolated from Amorpha fruticosa and its extracts provide valuable benchmarks for its potential potency. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of Rotenoids from Amorpha fruticosa

| Compound | Cell Line | Assay | IC50 / ED50 (µM) | Reference |

| Amorphigenin | A549/DDP (cisplatin-resistant human lung adenocarcinoma) | CCK-8 | 2.19 ± 0.92 | |

| Rotenolone | LNCaP (prostate cancer) | Not Specified | 0.3 - 0.7 | |

| Tephrosin | LNCaP (prostate cancer) | Not Specified | 0.3 - 0.7 | |

| 6a,12a-Dehydrodeguelin | HCT116 (human colorectal carcinoma) | MTT | Not specified, but active | |

| Tephrosin | HCT116 (human colorectal carcinoma) | MTT | Not specified, but active |

Table 2: Cytotoxicity of Amorpha fruticosa Extracts

| Extract | Cell Line | Assay | Concentration | % Cell Viability | Reference |

| 90% Ethanol Crude Extract | HCT116 (human colorectal carcinoma) | MTT | 25 µg/mL | <60% | |

| Dichloromethane and Methanol (1:1) Extract | L5178Y (mouse lymphoma) | MTT | Not specified | IC50 values from 0.2 to 10.2 µM for isolated compounds | |

| Essential Oil from Leaves (AFLEO) | Huh7 (hepatocellular carcinoma) | MTT | Time and dose-dependent inhibition | Not specified | |

| Essential Oil from Flowers (AFFEO) | Huh7 (hepatocellular carcinoma) | MTT | Time and dose-dependent inhibition | Not specified | |

| Essential Oil from Leaves (AFLEO) | HepG2 (hepatocellular carcinoma) | MTT | Time and dose-dependent inhibition | Not specified | |

| Essential Oil from Flowers (AFFEO) | HepG2 (hepatocellular carcinoma) | MTT | Time and dose-dependent inhibition | Not specified |

Potential Therapeutic Targets and Signaling Pathways

Based on the known mechanisms of rotenoids, the primary therapeutic target is likely Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) . Inhibition of this complex disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). The subsequent oxidative stress can trigger a cascade of downstream signaling events culminating in apoptosis.

A putative signaling pathway for rotenoid-induced cytotoxicity is depicted below:

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols

The following is a generalized protocol for assessing the cytotoxicity of a compound like this compound using the MTT assay, a common method for evaluating cell viability.

4.1. Cell Seeding

-

Culture human cancer cell lines (e.g., A549, HCT116, HeLa) in appropriate complete culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

4.2. Compound Treatment

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent-induced toxicity.

-

After 24 hours of cell incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

4.3. MTT Assay

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

4.4. Experimental Workflow Diagram

Caption: Experimental workflow for cytotoxicity assessment using the MTT assay.

Future Directions and Conclusion

This compound presents an intriguing starting point for further investigation as a potential anticancer agent. The primary focus of future research should be on the comprehensive evaluation of its cytotoxic activity against a broad panel of cancer cell lines to determine its potency and selectivity. Elucidation of the specific molecular mechanisms of action is paramount and should include studies on its effect on mitochondrial function, ROS production, and the induction of apoptosis. Furthermore, in vivo studies in relevant animal models will be crucial to assess its therapeutic efficacy and safety profile. The information compiled in this guide, though based on limited direct data for this compound, provides a solid foundation for designing these future studies and unlocking the therapeutic potential of this and other rotenoids from Amorpha fruticosa.

References

- 1. Amorpha fruticosa – A Noxious Invasive Alien Plant in Europe or a Medicinal Plant against Metabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of bioactive constituents from the leaves of Amorpha fruticosa L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of new rotenoid glycoside from the fruits of Amorpha fruticosa LINNE on the growth of human immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Silico Modeling of 12a-Hydroxydalpanol-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, in-depth framework for the in silico investigation of 12a-Hydroxydalpanol and its interactions with protein targets. This compound is a flavonoid compound recognized for its cytotoxic effects, specifically its ability to inhibit the proliferation of tumor cells.[1] Understanding the molecular mechanisms underlying this activity is paramount for its potential development as a therapeutic agent. This document outlines a systematic, multi-step computational approach to identify putative protein targets of this compound, characterize the binding interactions, and elucidate the dynamics of the resulting complex.

Target Identification of this compound

Given the known anti-proliferative and cytotoxic properties of this compound, the initial step is to identify potential protein targets that are critically involved in cancer cell growth and survival. A dual-strategy approach, combining reverse docking and pharmacophore modeling, is proposed for a comprehensive target search.

Experimental Protocol: Reverse Docking

Reverse docking is a computational technique that docks a single ligand against a large library of protein structures to identify potential binding targets.[2][3]

Methodology:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate it using a molecular builder and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the structure in a compatible format (e.g., .mol2 or .pdbqt).

-

-

Target Database Selection:

-

Docking Execution:

-

Hit Prioritization:

-

Rank the protein targets based on their predicted binding affinities.

-

Filter the results to prioritize proteins with known roles in cell cycle regulation, apoptosis, and signal transduction pathways relevant to cancer.

-

Experimental Protocol: Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[6][7][8] This model can then be used to screen for proteins that have binding sites complementary to this pharmacophore.

Methodology:

-

Pharmacophore Model Generation:

-

Generate a 3D pharmacophore model from the structure of this compound. The model will consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

-

Pharmacophore-Based Target Screening:

-

Utilize a pharmacophore screening server (e.g., PharmMapper) to search a database of protein structures for potential targets that possess binding sites matching the generated pharmacophore model.[9]

-

-

Target Ranking and Selection:

-

Rank the identified targets based on the fit score of the pharmacophore model to the protein's binding site.

-

Cross-reference these results with the hits from reverse docking to identify high-confidence potential targets.

-

Data Presentation: Putative Protein Targets of this compound

The following table summarizes hypothetical high-confidence protein targets for this compound identified through the combined reverse docking and pharmacophore screening approach.

| Target Protein | UniProt ID | Function | Relevance to Cancer | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score |

| Epidermal Growth Factor Receptor (EGFR) | P00533 | Tyrosine kinase, cell proliferation, and signaling | Overexpressed in many cancers, driver of tumor growth | -9.8 | 0.85 |

| B-cell lymphoma 2 (Bcl-2) | P10415 | Apoptosis regulator | Overexpressed in cancer cells, promotes survival | -9.2 | 0.79 |

| Cyclin-dependent kinase 2 (CDK2) | P24941 | Cell cycle regulation | Dysregulated in many cancers, promotes proliferation | -8.9 | 0.81 |

| Phosphoinositide 3-kinase (PI3K) | P42336 | Signal transduction, cell growth, and survival | Frequently mutated and activated in cancer | -9.5 | 0.88 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | P35968 | Angiogenesis | Key mediator of tumor angiogenesis | -8.5 | 0.75 |

Molecular Docking of this compound with Putative Targets

Once potential targets are identified, molecular docking is performed to predict the preferred binding mode and affinity of this compound within the active site of a selected high-ranking target, for instance, EGFR.[10][11][12]

Experimental Protocol: Molecular Docking

Methodology:

-

Protein and Ligand Preparation:

-

Download the 3D crystal structure of the target protein (e.g., EGFR) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the 3D structure of this compound as described in section 1.1.

-

-

Grid Generation:

-

Define the binding site on the protein, typically the active site or an allosteric pocket.

-

Generate a grid box that encompasses the defined binding site.

-

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock Vina or Glide.

-

The program will explore various conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.[13]

-

-

Analysis of Results:

-

Analyze the docking results to identify the pose with the lowest binding energy.

-

Visualize the protein-ligand complex to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Data Presentation: Molecular Docking Results for this compound with EGFR

| Docking Pose | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | -9.8 | Met793, Leu718, Val726, Ala743, Lys745 | Lys745, Met793 | Leu718, Val726, Ala743 |

| 2 | -9.5 | Gly796, Leu844, Cys797, Thr790 | Gly796, Thr790 | Leu844, Cys797 |

| 3 | -9.1 | Thr854, Asp855, Leu788 | Thr854, Asp855 | Leu788 |

Molecular Dynamics Simulation of the this compound-Protein Complex

To assess the stability of the docked complex and to understand its dynamic behavior over time, a molecular dynamics (MD) simulation is performed.[14]

Experimental Protocol: Molecular Dynamics Simulation

Methodology:

-

System Preparation:

-

Simulation Parameters:

-

Choose an appropriate force field (e.g., AMBER for protein, GAFF for the ligand).

-

Minimize the energy of the system.

-

Perform a two-step equilibration: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to ensure the system reaches a stable state.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of the protein-ligand interactions over time.

-

Data Presentation: Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Software | GROMACS |

| Force Field | AMBER99SB-ILDN (Protein), GAFF (Ligand) |

| Water Model | TIP3P |

| Box Type | Cubic |

| Equilibration Time | 1 ns (NVT), 1 ns (NPT) |

| Production Run Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

Binding Free Energy Calculation

To obtain a more accurate estimation of the binding affinity, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is employed.[19][20][21][22][23]

Experimental Protocol: MM/PBSA Calculation

Methodology:

-

Snapshot Extraction:

-

Extract snapshots (frames) from the stable part of the MD simulation trajectory.

-

-

Free Energy Calculation:

-

For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone.

-

The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

-

-

Energy Components:

-

The calculation provides a breakdown of the binding free energy into its components: van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy.

-

Data Presentation: Binding Free Energy of this compound-EGFR Complex

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 ± 3.1 |

| Electrostatic Energy | -28.7 ± 2.5 |

| Polar Solvation Energy | 42.5 ± 4.2 |

| Non-polar Solvation Energy | -5.8 ± 0.7 |

| Total Binding Free Energy (ΔG) | -37.2 ± 5.5 |

Mandatory Visualizations

Caption: Overall in silico workflow for this compound.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Caption: Logical progression of in silico methods.

Conclusion

This technical guide outlines a robust and comprehensive in silico workflow for elucidating the protein interactions of this compound. By systematically applying techniques from target identification to detailed molecular dynamics and binding free energy calculations, researchers can gain significant insights into the compound's mechanism of action. The hypothetical results presented for EGFR serve as an illustrative example of the data that can be generated. This computational approach not only accelerates the drug discovery process but also provides a detailed molecular foundation for further experimental validation and optimization of novel therapeutic compounds like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]

- 3. TarFisDock: a web server for identifying drug targets with docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 14. benchchem.com [benchchem.com]

- 15. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 16. LigParGen Server [zarbi.chem.yale.edu]

- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 18. Protein-Ligand Complex [mdtutorials.com]

- 19. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. | Semantic Scholar [semanticscholar.org]

- 21. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. peng-lab.org [peng-lab.org]

The Cytotoxic Potential of Rotenoids: A Technical Guide for Researchers

An In-depth Examination of the Rotenoid Family, Their Mechanisms of Cytotoxicity, and Methodologies for a Drug Discovery Context.

Introduction

Rotenoids are a class of naturally occurring heterocyclic isoflavonoids predominantly found in the roots, stems, and seeds of plants belonging to the Fabaceae family, such as those from the genera Derris, Lonchocarpus, and Tephrosia.[1][2] Historically utilized for their insecticidal and piscicidal properties, rotenoids, with their eponymous compound rotenone (B1679576), have garnered significant attention in the scientific community for their potent cytotoxic activities against various cancer cell lines.[2][3][4] This technical guide provides a comprehensive overview of the rotenoid family, their cytotoxic effects, and the underlying molecular mechanisms, with a focus on their potential as anticancer agents. Detailed experimental protocols and data are presented to aid researchers and drug development professionals in this field.

The Rotenoid Family: Structure and Natural Sources

Rotenoids are characterized by a cis-fused tetrahydrochromeno[3,4-b]chromene core structure.[1][2] Variations in the substitution patterns on this core give rise to a diverse family of compounds. Prominent members of the rotenoid family include rotenone, deguelin (B1683977), tephrosin, and amorphigenin.[3][5] These compounds are primarily isolated from plant species, with a notable prevalence in the Faboideae subfamily.[1] For instance, rotenone is a principal insecticidal component of Derris elliptica, while deguelin can be found in Tephrosia vogelii.[1][6] The specific chemical structure of each rotenoid derivative significantly influences its biological activity and cytotoxic potency.

Cytotoxic Effects of Rotenoids

A substantial body of research has demonstrated the potent cytotoxic effects of rotenoids against a wide range of cancer cell lines. The primary mechanism underlying this cytotoxicity is the inhibition of the mitochondrial electron transport chain, specifically at Complex I (NADH:ubiquinone oxidoreductase).[5][7][8] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.[8][9]

Quantitative Cytotoxic Data

The cytotoxic efficacy of various rotenoids has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (ED50). These values are crucial for comparing the potency of different compounds and for selecting promising candidates for further development. The following tables summarize the reported cytotoxic activities of selected rotenoids against various cancer cell lines.

| Rotenoid | Cell Line | Assay | IC50 / ED50 (µM) | Reference |

| Rotenone | HT-29 (Colon) | 0.3 | [10] | |

| MCF-7 (Breast) | 0.0044 | [4] | ||

| A549 (Lung) | MTT | 6.62 | ||

| HCT116 (Colon) | MTT | 3.43 | ||

| (-)-Hydroxyrotenone | HT-29 (Colon) | 0.1 | [10] | |

| Deguelin | Prostate Cancer Cells | - | [5] | |

| HCT116 (Colon) | 8.85 | [11] | ||

| Tephrosin | LNCaP (Prostate) | 0.3-0.7 | [5] | |

| Mouse Lymphoma L5178Y | MTT | 0.2-0.9 | [5] | |

| Amorphigenin | C4-2 (Prostate) | - | [5] | |

| C4-2B (Prostate) | - | [5] | ||

| 12α-hydroxyamorphigenin | Various Neoplastic Cell Lines | < 0.001 µg/ml | [3] | |

| Euchrenone b10 | A549 (Lung) | 40.3 | [10] | |

| SW480 (Colorectal) | 39.1 | [10] | ||

| K562 (Leukemic) | 15.1 | [10] |

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of rotenoids are mediated through the modulation of several key signaling pathways. The primary target, mitochondrial Complex I, plays a central role in initiating the cascade of events leading to cell death.

Mitochondrial Complex I Inhibition and Oxidative Stress

Rotenone and other rotenoids bind to the quinone-binding site of Complex I, preventing the transfer of electrons from NADH to ubiquinone.[8] This blockade leads to the accumulation of electrons within the complex, which are then transferred to molecular oxygen, generating superoxide (B77818) radicals and subsequently other ROS.[8][9] The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, and triggers apoptotic signaling.

Figure 1: Mechanism of Rotenoid-Induced Cytotoxicity via Mitochondrial Complex I Inhibition.

PI3K/AKT/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Studies have shown that rotenone can inhibit this pathway, contributing to its anticancer effects.[12] Rotenone treatment has been observed to downregulate the phosphorylation of Akt and mTOR in colon cancer cells.[12] The inhibition of this pro-survival pathway further sensitizes cancer cells to apoptosis.

Figure 2: Inhibition of the PI3K/AKT/mTOR Pathway by Rotenone.

MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are involved in cellular responses to stress and can mediate apoptosis. Rotenone has been shown to induce the phosphorylation and activation of JNK and p38 in human dopaminergic cells, leading to caspase-dependent apoptosis.

Figure 3: Activation of JNK and p38 MAPK Pathways by Rotenone.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate assessment of the cytotoxic effects of rotenoids. The following sections provide detailed methodologies for key in vitro assays.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Rotenoid stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the rotenoid compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Figure 4: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates or culture flasks

-

Cancer cell line of interest

-

Complete cell culture medium

-

Rotenoid stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the rotenoid compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Figure 5: Workflow for the Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

-

6-well plates or culture flasks

-

Cancer cell line of interest

-

Complete cell culture medium

-

Rotenoid stock solution (in DMSO)

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with rotenoid compounds as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry.

Figure 6: Workflow for Cell Cycle Analysis using Propidium Iodide.

Conclusion and Future Directions

The rotenoid family of natural products represents a promising source of lead compounds for the development of novel anticancer agents. Their potent cytotoxic effects, primarily mediated through the inhibition of mitochondrial Complex I and the subsequent induction of apoptosis via multiple signaling pathways, make them attractive candidates for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of rotenoids. Future research should focus on structure-activity relationship studies to optimize the cytotoxic potency and selectivity of these compounds, as well as in vivo studies to evaluate their efficacy and safety in preclinical models. A deeper understanding of the intricate signaling networks modulated by rotenoids will be crucial for their successful translation into clinical applications.

References

- 1. mdpi.com [mdpi.com]